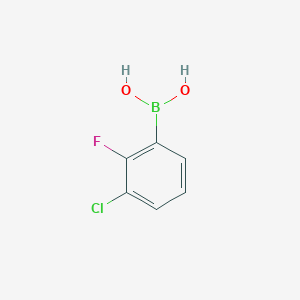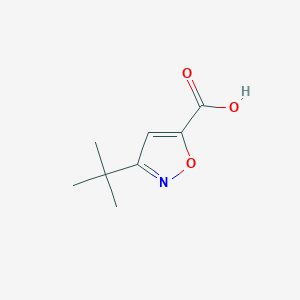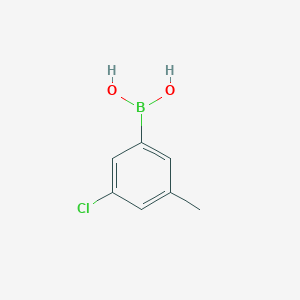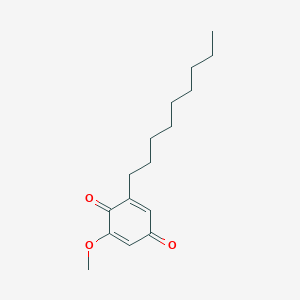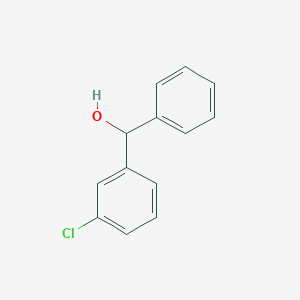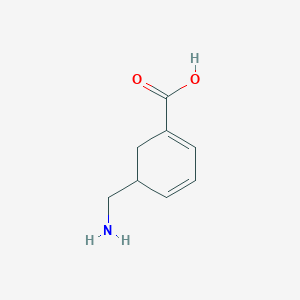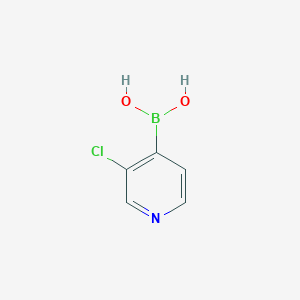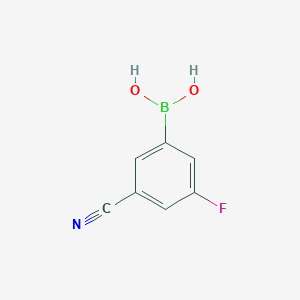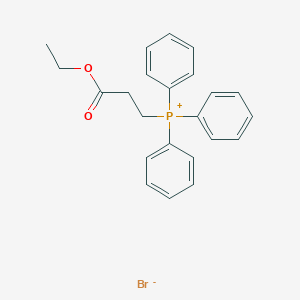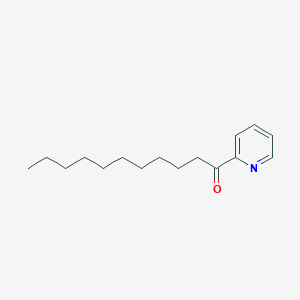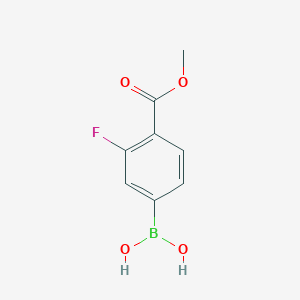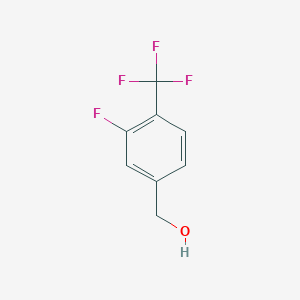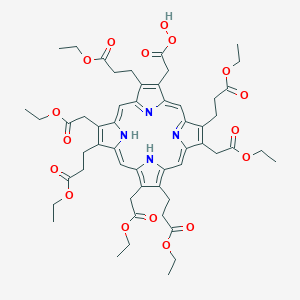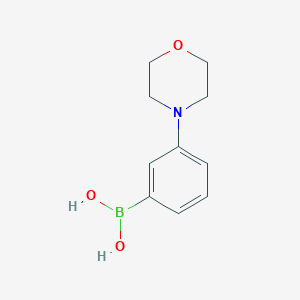
3-(Morpholino)phenylboronic acid
Vue d'ensemble
Description
3-(Morpholino)phenylboronic acid is a compound that combines a phenylboronic acid moiety with a morpholine ring. Phenylboronic acids are known to mediate condensation reactions, as seen in the synthesis of C3-symmetric 2H-chromene derivatives, which are structural analogues of natural products with biological activity . Morpholine and its derivatives are versatile in medicinal chemistry, often used to synthesize compounds with potential pharmacological properties .
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, including reductive amination, intramolecular acetalization, and hydrogenation . In the context of 3-(Morpholino)phenylboronic acid, a reaction between o-formylphenylboronic acid and morpholine leads to the formation of a benzoxaborole derivative, which features a morpholine ring . Additionally, morpholine has been used in the synthesis of various biologically active compounds, indicating its utility in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using spectroscopic methods such as UV, FT-IR, NMR, and crystallography . For instance, the crystal structure of a morpholino-indazole derivative was determined, providing insights into the spatial arrangement of the molecule . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions. For example, they can act as antagonists at GABA(B) receptors, with the potency of the compounds being evaluated in pharmacological assays . The reactivity of morpholine-containing compounds can also be explored through their involvement in annulation, condensation, and cyclization reactions, which are key steps in synthesizing heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have been studied using DFT calculations. These studies include the analysis of intermolecular interactions, polarizability, hyperpolarizability, and nonlinear optical properties. Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes at various temperatures have been calculated, providing a comprehensive understanding of the compound's behavior under different conditions .
Applications De Recherche Scientifique
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including “3-(Morpholino)phenylboronic acid”, are increasingly utilized in diverse areas of research. They have utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
-
Therapeutic Applications
- Field : Biochemistry
- Application Summary : Boronic acids are used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
- Methods of Application : This involves the use of boronic acids as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
- Results or Outcomes : The use of boronic acids has demonstrated their crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .
-
Electrophoresis of Glycated Molecules
- Field : Biochemistry
- Application Summary : Boronic acids are used for electrophoresis of glycated molecules .
- Methods of Application : This involves the use of boronic acids in electrophoresis, a technique used in laboratories to separate macromolecules based on their size .
- Results or Outcomes : This technique allows for the separation and analysis of glycated molecules .
-
Preparation of Biologically Active Molecules
- Field : Biochemistry
- Application Summary : “3-(Morpholino)phenylboronic acid” is a useful research chemical for the preparation of biologically and pharmacologically active molecules .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these preparations would depend on the specific biologically and pharmacologically active molecules being synthesized .
-
Preparation of BODIPY Dyes
- Field : Organic Chemistry
- Application Summary : Phenylboronic acid, which includes “3-(Morpholino)phenylboronic acid”, can be used in the synthesis of BODIPY dyes. These dyes are functional and modular fluorescent tools for the tethering of the glycan domain of antibodies .
- Methods of Application : The synthesis involves the efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
- Results or Outcomes : The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies .
Safety And Hazards
3-(Morpholino)phenylboronic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propriétés
IUPAC Name |
(3-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGOMHOEZUWGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400619 | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholino)phenylboronic acid | |
CAS RN |
863377-22-4 | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



